Amino-PEG7-alcohol
Overview
Description
Amino-PEG7-alcohol, also known as 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a polyethylene glycol (PEG) derivative containing an amino group and a hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The amino group is reactive with carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde), while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG7-alcohol can be synthesized through a multi-step process involving the reaction of polyethylene glycol with ethylene oxide and subsequent functionalization with amino and hydroxyl groups. The reaction typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes purification steps such as distillation and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG7-alcohol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyl compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like carboxylic acids, activated NHS esters, and carbonyl compounds are commonly used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Amino-PEG7-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Utilized in drug delivery systems, particularly for the preparation of water-soluble cancer vaccine adjuvants.
Industry: Applied in the formulation of various industrial products, including coatings and adhesives
Mechanism of Action
The mechanism of action of Amino-PEG7-alcohol involves its functional groups. The amino group reacts with carboxylic acids, activated NHS esters, and carbonyl compounds, forming stable amide bonds. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, enhancing its versatility in various applications .
Comparison with Similar Compounds
Amino-PEG7-alcohol is unique due to its specific combination of an amino group and a hydroxyl group, along with a hydrophilic PEG spacer. Similar compounds include:
Amino-PEG6-t-butyl ester: Contains a t-butyl ester group instead of a hydroxyl group.
Amino-PEG11-alcohol: Has a longer PEG chain with eleven ethylene glycol units.
Propargyl-PEG5-amine: Contains a propargyl group instead of a hydroxyl group .
These similar compounds differ in their functional groups and PEG chain lengths, which influence their solubility, reactivity, and applications.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJOLBMLEZIVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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